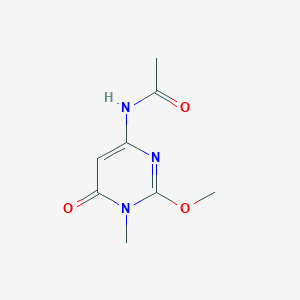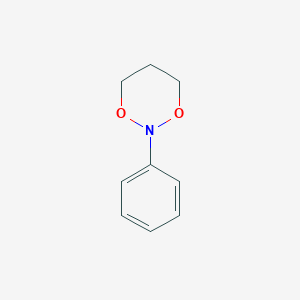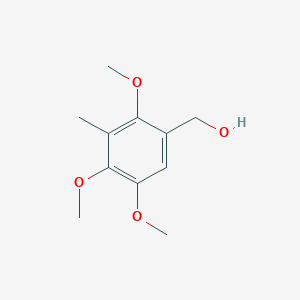![molecular formula C22H17Cl2NO3 B303408 ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B303408.png)
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, also known as CC-50, is a synthetic compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to DNA damage, cell cycle arrest, and ultimately cell death. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to reduced inflammation and immune response. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to have various biochemical and physiological effects in animal models. In cancer-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to inhibit angiogenesis, the process of formation of new blood vessels that is essential for tumor growth and metastasis. In inflammation-related studies, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In neurodegenerative diseases, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
实验室实验的优点和局限性
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has several advantages for lab experiments, including its synthetic accessibility and relatively low cost compared to other compounds. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further preclinical and clinical studies. However, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate also has some limitations, including its low solubility in water and potential toxicity at high doses.
未来方向
There are several future directions for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate research. In cancer-related studies, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other anticancer agents. In inflammation-related studies, further studies are needed to determine the mechanism of action of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in reducing inflammation and its potential therapeutic applications in other inflammatory diseases. In neurodegenerative diseases, further studies are needed to determine the optimal dose and treatment regimen for ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate, as well as its potential synergistic effects with other neuroprotective agents. Additionally, further studies are needed to determine the safety and pharmacokinetics of ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate in humans.
合成方法
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-6-chlorobenzoic acid in the presence of a catalyst to obtain the desired product. The final step involves esterification of the carboxylic acid group with ethyl alcohol to form ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate.
科学研究应用
Ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation-related studies have shown that ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate |
|---|---|
分子式 |
C22H17Cl2NO3 |
分子量 |
414.3 g/mol |
IUPAC 名称 |
ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate |
InChI |
InChI=1S/C22H17Cl2NO3/c1-2-27-22(26)19-18(12-7-9-13(23)10-8-12)16-11-17(24)14-5-3-4-6-15(14)20(16)28-21(19)25/h3-11,18H,2,25H2,1H3 |
InChI 键 |
HIZMAYWNQKGFSZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=C(C4=CC=CC=C42)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)

![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

